Isopropyl 6-chloropyridazine-3-carboxylate
Overview
Description
Scientific Research Applications
1. Chemical Synthesis
Isopropyl 6-chloropyridazine-3-carboxylate is involved in various chemical syntheses. For example, it plays a role in the synthesis of 3-chloropyridazine-6-carboxylic acid hydrazide, which is achieved through steps like hydrozinolysis and selective hydrazinolysis of substituted pyridazines (Morishita, Kobayashi, Yamada, & Yajima, 1994).
2. Corrosion Inhibition
Research has demonstrated that derivatives of 6-chloropyridazine, which include compounds like isopropyl 6-chloropyridazine-3-carboxylate, are effective as corrosion inhibitors. These compounds have shown potential in protecting mild steel from corrosion, especially in acidic environments (Mashuga, Olasunkanmi, & Ebenso, 2017).
3. Anticancer Research
In the realm of anticancer research, derivatives of 6-chloropyridazine, like isopropyl 6-chloropyridazine-3-carboxylate, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. This research is critical in the ongoing search for new and effective chemotherapy agents (Won & Park, 2010).
4. Electrochemical Applications
This compound is also relevant in electrochemical studies. For instance, research on the electrochemical treatment of sulfachloropyridazine, a sulfonamide antibiotic, involves the use of derivatives of 6-chloropyridazine for understanding the kinetics, reaction pathways, and toxicity evolution in electro-Fenton processes (Dirany, Sirés, Oturan, Ozcan, & Oturan, 2012).
5. Bioorthogonal Chemistry
In bioorthogonal chemistry, derivatives of 6-chloropyridazine are being studied for their potential in controlled release mechanisms of bioactive agents and reporter probes in vivo. This area of research is significant for drug delivery and therapeutic applications (Tu, Xu, Parvez, Peterson, & Franzini, 2018).
Safety And Hazards
The safety data sheet for a similar compound, 6-Chloropyridazine-3-carboxylic acid, indicates that it is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such chemicals with appropriate safety measures.
properties
IUPAC Name |
propan-2-yl 6-chloropyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(2)13-8(12)6-3-4-7(9)11-10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRINMSGZBCRNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718284 | |
Record name | Propan-2-yl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 6-chloropyridazine-3-carboxylate | |
CAS RN |
321946-09-2 | |
Record name | Propan-2-yl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.